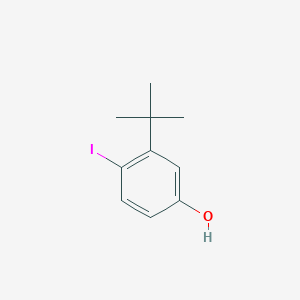![molecular formula C13H11ClF3N3O B2790743 3-chloro-N-[(6-methoxypyridin-3-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine CAS No. 1197904-83-8](/img/structure/B2790743.png)
3-chloro-N-[(6-methoxypyridin-3-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-chloro-N-[(6-methoxypyridin-3-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine” is a chemical compound with the molecular formula C13H11ClF3N3O . It is not intended for human or veterinary use and is available for research use only.
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring substituted with a trifluoromethyl group, a chloro group, and an amine group attached to a methoxy-substituted pyridine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 317.69 . Other properties such as density, boiling point, melting point, and flash point are not available in the current literature .Scientific Research Applications
Agrochemicals and Pesticides
Trifluoromethylpyridines, including our compound of interest, serve as key structural motifs in the development of agrochemicals and pesticides. Researchers explore their potential as active ingredients due to their ability to interact with biological targets. These compounds may exhibit herbicidal, fungicidal, or insecticidal properties, making them valuable for crop protection and pest management .
Medicinal Chemistry
The trifluoromethyl group is a powerful tool in medicinal chemistry. Researchers investigate its impact on drug efficacy, pharmacokinetics, and metabolic stability. Our compound’s unique combination of a pyridine ring, a trifluoromethyl group, and a methoxy substituent could lead to novel drug candidates. Potential therapeutic applications include antiviral, antibacterial, or anti-inflammatory agents .
Organic Synthesis
The trifluoromethyl group enhances the reactivity of organic molecules. Researchers use it as a synthetic handle to introduce fluorinated moieties into complex structures. Our compound could serve as a building block for the synthesis of more intricate molecules, such as pharmaceutical intermediates or functional materials .
Material Science
Trifluoromethyl-substituted pyridines find applications in materials science. Their unique electronic properties make them suitable for designing organic semiconductors, liquid crystals, and luminescent materials. Researchers explore their use in optoelectronic devices, sensors, and organic light-emitting diodes (OLEDs) .
Environmental Monitoring
The trifluoromethyl group’s stability and unique spectral properties make it useful for environmental monitoring. Researchers develop fluorescent probes based on these compounds to detect pollutants, heavy metals, or specific ions in water and soil. Our compound could contribute to sensitive and selective environmental sensors .
Coordination Chemistry
Trifluoromethylpyridines can act as ligands in coordination complexes. Researchers study their coordination behavior with transition metal ions. These complexes may find applications in catalysis, molecular recognition, or supramolecular chemistry. Our compound’s specific substituents could influence its coordination properties .
Future Directions
properties
IUPAC Name |
3-chloro-N-[(6-methoxypyridin-3-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClF3N3O/c1-21-11-3-2-8(5-18-11)6-19-12-10(14)4-9(7-20-12)13(15,16)17/h2-5,7H,6H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAZQJUVJXKDTBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)CNC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[(6-methoxypyridin-3-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[[5-(8-ethoxy-2-oxochromen-3-yl)-1,3,4-thiadiazol-2-yl]amino]benzoate](/img/structure/B2790660.png)
![4-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2790661.png)

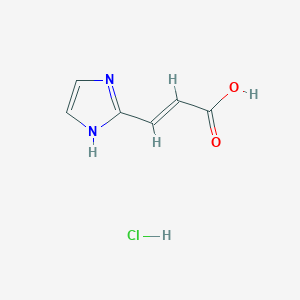
![N-(5-(7-methoxybenzofuran-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2790667.png)
![N-(benzo[d]thiazol-5-yl)-3-methoxy-2-naphthamide](/img/structure/B2790670.png)
![1-(2,5-difluorophenyl)sulfonyl-4-[(E)-2-phenylethenyl]sulfonylpiperazine](/img/structure/B2790671.png)
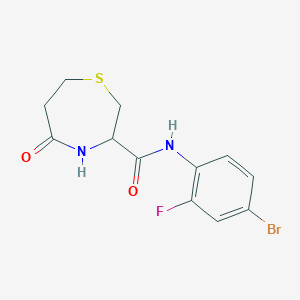
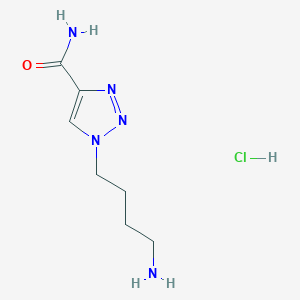
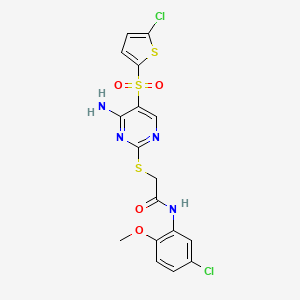
![N-[3-(6-Chloro-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2790679.png)
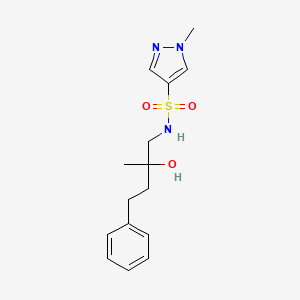
![(E)-3-((2-ethoxyphenyl)amino)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile](/img/structure/B2790682.png)
